2-Fluoro-6-methoxyphenylboronic acid
Overview
Description
2-Fluoro-6-methoxyphenylboronic acid is a compound that belongs to the class of arylboronic acids, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are characterized by their boronic acid functional group attached to an aromatic ring that is further substituted with various groups such as fluorine and methoxy groups. The presence of the fluorine atom can significantly affect the electronic properties of the molecule, making it an interesting subject for chemical research.
Synthesis Analysis
The synthesis of fluoro-substituted phenylboronic acids, including this compound, typically involves the use of organoboronic compounds that can be prepared through various methods, such as the borylation of aryl halides. The fluorine and methoxy groups on the aromatic ring can be introduced through electrophilic aromatic substitution or via cross-coupling reactions with appropriate precursors. The synthesis of related compounds has been explored in the literature, demonstrating the versatility of these methods for introducing different substituents onto the aromatic ring .
Molecular Structure Analysis
The molecular structure of fluoro-substituted phenylboronic acids is influenced by the position of the substituents on the aromatic ring. The presence of a fluorine atom can lead to different tautomeric forms due to its electronegative nature, which can affect the distribution of electron density within the molecule. X-ray diffraction studies and NMR spectroscopy are commonly used to determine the precise molecular structure and to investigate the tautomeric equilibria that may exist in these compounds .
Chemical Reactions Analysis
Arylboronic acids, including this compound, are known for their participation in Suzuki-Miyaura cross-coupling reactions, where they react with various halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds. The electron-withdrawing effect of the fluorine atom can enhance the reactivity of the boronic acid in these coupling reactions. Additionally, the presence of the methoxy group can further influence the reaction outcomes by stabilizing intermediates or transition states .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its functional groups. The boronic acid group is known to undergo reversible reactions with diols to form cyclic boronate esters, which can be exploited in various chemical transformations. The fluorine and methoxy substituents can affect the acidity (pKa) of the boronic acid, its solubility in different solvents, and its stability under various conditions. These properties are crucial for the handling and application of the compound in synthetic chemistry .
Scientific Research Applications
1. Fluorescence Quenching Studies
2-Fluoro-6-methoxyphenylboronic acid and its derivatives have been studied for their fluorescence quenching properties. For instance, the fluorescence quenching of similar compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been explored using steady-state fluorescence measurements. Such studies are significant in understanding the photophysical properties of these compounds, which can have implications in developing new materials and sensors (H. S. Geethanjali et al., 2015).
2. Hybrid Nanomaterials Characterization
This compound has also been used in the characterization of hybrid nanomaterials. For example, derivatives of this compound have been utilized in the context of BINOL (bis-2-naphthol) derivatives immobilized onto carbon nanotubes. This research contributes to the understanding of the chemical and electronic integrity of these complex hybrid materials, which is crucial for their application in various fields like catalysis and material science (C. Monteiro et al., 2015).
3. Antifungal Activity
Compounds structurally related to this compound, such as 4-fluoro-2-formylphenylboronic acid, have demonstrated antifungal properties. These studies are significant for developing new antifungal agents and understanding the role of molecular structure in biological activity (Krzysztof M. Borys et al., 2019).
4. Structural Analysis in Crystal Engineering
The structural analysis of ortho-alkoxyphenylboronic acids, which include compounds like this compound, has been undertaken to design novel boronic acids with a monomeric structure. This research is crucial in crystal engineering, providing insights into molecular interactions and packing in crystals (M. Cyrański et al., 2012).
5. Role in Supramolecular Assemblies
Phenylboronic and 4-methoxyphenylboronic acids, related to this compound, have been used to design and synthesize supramolecular assemblies. These studies contribute to our understanding of molecular interactions and have potential applications in areas like sensor development and materials science (V. Pedireddi et al., 2004).
6. Applications in Organic Synthesis
Fluoro-containing arylboronic acids, similar to this compound, have been used in nickel(0)-catalyzed cross-coupling reactions in organic synthesis. This highlights the role of such compounds in facilitating complex chemical reactions (Wen-Bo Chen et al., 2016).
7. Experimental Oncology Applications
Compounds like 2-Fluoro-6-formylphenylboronic acid have shown potential in experimental oncology, particularly in inducing apoptosis in cancer cells. Such research is pivotal in developing new anticancer therapies (Mateusz Psurski et al., 2018).
8. Synthesis of Fluorinated Heterocyclic Compounds
Derivatives of this compound have been utilized in the synthesis of various fluorinated heterocyclic compounds, demonstrating their utility in expanding the range of available fluorinated compounds for various applications (G. Shi et al., 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by This compound is the Suzuki-Miyaura cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The molecular and cellular effects of This compound ’s action involve the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, where this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively in a variety of chemical environments .
properties
IUPAC Name |
(2-fluoro-6-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMDVZAWWQSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391160 | |
Record name | 2-Fluoro-6-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78495-63-3 | |
Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078495633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-6-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-6-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGF9KE4GA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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